2,3-Diiodophenol
Overview
Description
2,3-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is one of the several iodophenols, which are phenol derivatives containing one or more covalently bonded iodine atoms . The presence of iodine atoms significantly alters the chemical and physical properties of the phenol, making it a compound of interest in various scientific fields.
Preparation Methods
2,3-Diiodophenol can be synthesized through the electrophilic halogenation of phenol with iodine. The iodination process typically involves the reaction of phenol with elemental iodine in the presence of an oxidizing agent such as hydrogen peroxide . The reaction is carried out in an aqueous solution at a controlled pH, often using an acetate buffer to maintain the pH around 5 . The reaction conditions, including the concentration of phenol and iodine, temperature, and reaction time, are crucial in determining the yield and selectivity of the iodinated products.
Chemical Reactions Analysis
2,3-Diiodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The phenolic group in this compound can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2,3-Diiodophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.
Industry: It is used in the production of dyes and pigments, where the iodine atoms contribute to the color properties of the final products.
Mechanism of Action
The mechanism of action of 2,3-Diiodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. In biological systems, this compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity .
Comparison with Similar Compounds
2,3-Diiodophenol can be compared with other iodophenols, such as:
2-Iodophenol: Contains a single iodine atom at the 2nd position. It is less reactive compared to this compound due to the absence of the second iodine atom.
2,4-Diiodophenol: Has iodine atoms at the 2nd and 4th positions. The different positioning of the iodine atoms can lead to variations in reactivity and applications.
3,5-Diiodophenol: Contains iodine atoms at the 3rd and 5th positions.
Properties
IUPAC Name |
2,3-diiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJVJVIQWWXEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463180 | |
Record name | 2,3-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408340-16-9 | |
Record name | 2,3-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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